molecular formula C2HF6NO4S2 B1295538 Bis(trifluoromethanesulfonyl)imide CAS No. 82113-65-3

Bis(trifluoromethanesulfonyl)imide

Cat. No. B1295538
CAS RN: 82113-65-3
M. Wt: 281.16 g/mol
InChI Key: ZXMGHDIOOHOAAE-UHFFFAOYSA-N
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Patent
US06998497B2

Procedure details

5.0 g of Indium (III) hydroxide was dissolved in 50 ml of water and to which 27.0 g of HNTf2 was added and stirred at room temperature for 24 hours. The reaction mixture was filtered and the filtrate was concentrated on a rotary evaporator and dried under vacuum (1 mmHg) for 3 days at 120° C. The unpurified indium(III) bis-triflimide was found to be an excellent Friedel-Crafts catalyst for the reaction of toluene, anisole and xylene with benzoyl chloride or benzoic anhydride.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[In+3:2].[OH-].[OH-].[NH:5]([S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14])[S:6]([C:9]([F:12])([F:11])[F:10])(=[O:8])=[O:7]>O>[NH:5]([S:6]([C:9]([F:12])([F:10])[F:11])(=[O:8])=[O:7])[S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14].[NH:5]([S:6]([C:9]([F:12])([F:10])[F:11])(=[O:8])=[O:7])[S:13]([C:16]([F:19])([F:18])[F:17])(=[O:15])=[O:14].[In+3:2] |f:0.1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[In+3].[OH-].[OH-]
Name
Quantity
27 g
Type
reactant
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under vacuum (1 mmHg) for 3 days at 120° C
Duration
3 d
CUSTOM
Type
CUSTOM
Details
for the reaction of toluene, anisole and xylene with benzoyl chloride or benzoic anhydride

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[In+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.